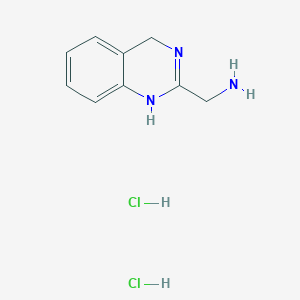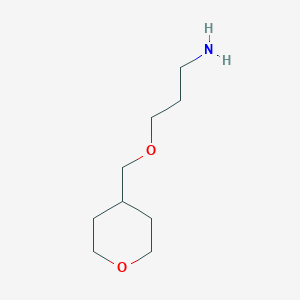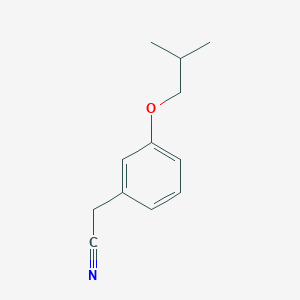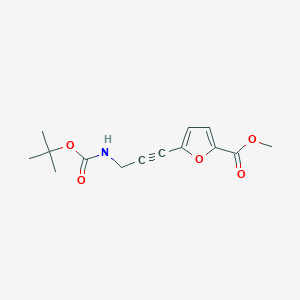
3,3-Difluorobutan-1-ol
Vue d'ensemble
Description
“3,3-Difluorobutan-1-ol” is an organic compound that belongs to the family of alcohols . It is commonly used in various fields such as medicine and industry due to its unique properties.
Molecular Structure Analysis
The molecular formula of “this compound” is C4H8F2O . The molecular weight is 110.10 g/mol . The structure of the molecule can be represented by the canonical SMILES notation as "CC(CCO)(F)F" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 121.9±25.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.5 mmHg at 25°C . The compound also has a topological polar surface area of 20.2 Ų .
Applications De Recherche Scientifique
Conformational Analysis and Solvation Theory
3,3-Difluorobutan-1-ol has been studied for its conformational isomerism in solvents and temperature variations. Investigations using NMR, ab initio calculations, and solvation theory have revealed insights into energy minima and rotamer stability in different solvents. Such studies are crucial in understanding the physical and chemical properties of difluorinated compounds (Abraham, Tormena, & Rittner, 1999).
Synthesis and Nucleophilic Reactions
The synthesis and reactions of fluorinated butanolides and butenolides, which include compounds like this compound, have been extensively studied. These processes involve multiple steps, starting from dibromo-dichloro-difluoroethane, leading to various fluorinated compounds with potential applications in chemical synthesis and material science (Paleta, Volkov, & Hetflejš, 2000).
NMR Characterization
The molecular structure of derivatives of this compound has been characterized using nuclear magnetic resonance (NMR) techniques. These studies provide detailed insights into the molecular structure and conformational dynamics of such compounds, which are important for understanding their chemical behavior (Davis & Garces, 1992).
Computational Studies and Conformational Control
Computational studies have been conducted to understand the conformational behavior of vicinal fluorination in difluorobutanes. These studies, involving density functional theory calculations, help in predicting the behavior of fluorinated alkanes and their derivatives, which can have applications in material science and molecular design (Fox et al., 2015).
Catalysis and Chemical Reactions
Research has also been focused on the catalytic properties of metal fluorides in reactions involving fluorinated compounds such as this compound. These studies are significant for the development of selective catalysts in chemical synthesis and industrial applications (Teinz et al., 2011).
Diffusion in Aqueous Solutions
The diffusion coefficients of fluorinated surfactants, including compounds like this compound, in water have been measured. This research is crucial for understanding the behavior of fluorinated compounds in biological and environmental systems (Pereira et al., 2014).
Safety and Hazards
The safety data sheet for “3,3-Difluorobutan-1-ol” indicates that it is a flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Analyse Biochimique
Biochemical Properties
3,3-Difluorobutan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, this compound has been shown to interact with alcohol dehydrogenases, enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. The nature of these interactions can vary, with this compound potentially acting as a competitive inhibitor, thereby affecting the enzyme’s activity and the metabolic pathways it regulates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the NF-κB signaling pathway, a critical regulator of immune response and cell survival . By altering the activity of this pathway, this compound can impact processes such as inflammation, apoptosis, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its interaction with specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of alcohol dehydrogenases, inhibiting their activity and altering the metabolic flux of alcohol metabolism . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing metabolic processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and potential organ toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, influencing the conversion of alcohols to aldehydes and further to carboxylic acids . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within the cell can influence its activity and the biochemical processes it affects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall impact on cellular function.
Propriétés
IUPAC Name |
3,3-difluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPSCFWTARLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858359-36-1 | |
| Record name | 3,3-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)



![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)

![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)




